molecular formula C25H29N3O3 B263179 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide

1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No. B263179
M. Wt: 419.5 g/mol
InChI Key: KYHDESJLQYWGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as XNT or Xanomeline, and it belongs to a class of compounds known as muscarinic agonists. Muscarinic agonists are compounds that activate the muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes in the body.

Mechanism of Action

The mechanism of action of 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide involves its ability to activate the muscarinic acetylcholine receptors. This activation leads to a wide range of physiological effects, including the modulation of neurotransmitter release, the regulation of smooth muscle contraction, and the modulation of ion channel activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. These include its ability to modulate neurotransmitter release, regulate smooth muscle contraction, and modulate ion channel activity. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide in lab experiments is its ability to activate the muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide. One area of research is the development of more selective muscarinic agonists that can target specific subtypes of muscarinic receptors. Another area of research is the development of compounds that can modulate the activity of muscarinic receptors in a more specific and controlled manner. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide is a complex process that involves several steps. The first step involves the synthesis of xanthene, which is then reacted with piperidine to form 1,4'-bipiperidine. This compound is then reacted with 4'-chlorocarbonyl-xanthenone to form the final product, XNT.

Scientific Research Applications

1'-(9H-xanthen-9-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of effects on the body, including its ability to activate the muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes.

properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-piperidin-1-yl-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H29N3O3/c26-24(30)25(28-14-6-1-7-15-28)12-16-27(17-13-25)23(29)22-18-8-2-4-10-20(18)31-21-11-5-3-9-19(21)22/h2-5,8-11,22H,1,6-7,12-17H2,(H2,26,30)

InChI Key

KYHDESJLQYWGPY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)N

Origin of Product

United States

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